Home > Products > Screening Compounds P37635 > Leucomyosuppressin
Leucomyosuppressin - 106884-19-9

Leucomyosuppressin

Catalog Number: EVT-273195
CAS Number: 106884-19-9
Molecular Formula: C59H84N16O15
Molecular Weight: 1257.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leucomyosuppressin (H-Pyr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2) is a decapeptide, a type of neuropeptide, initially isolated from the cockroach Leucophaea maderae []. It belongs to the FMRFamide-related peptide (FaRP) family, characterized by a common C-terminal -RFamide sequence []. Leucomyosuppressin is recognized for its ability to inhibit the spontaneous contractions of insect visceral muscles, particularly in the hindgut [].

Compound Description: Dromyosuppressin (TDVDHVFLRFamide) is an insect neuropeptide that belongs to the FMRFamide-related peptide family. It is structurally very similar to Leucomyosuppressin, differing only in the N-terminal amino acid. Dromyosuppressin is known to inhibit spontaneous contractions of insect visceral muscles. []

SchistoFLRFamide

Compound Description: SchistoFLRFamide (PDVDHVFLRFamide) is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. It was first isolated from the locust Schistocerca gregaria. This peptide has been shown to have inhibitory effects on the locust heart and oviduct muscle. [, ]

Manduca sexta allatostatin (Manse-AS)

Compound Description: Manduca sexta allatostatin (Manse-AS) is a neuropeptide that belongs to the allatostatin family. It is known to inhibit the production of juvenile hormone in insects. Injections of Manse-AS have been shown to reduce weight gain and increase mortality in certain insect larvae. []

Myosuppressin

Compound Description: Myosuppressin (pEDVEHVFLRFa) is a neuropeptide identified in the beetle Zophobas atratus. It is structurally very similar to Leucomyosuppressin, differing only by one amino acid (E for D at position 4). []

Relevance: Myosuppressin is highly relevant to Leucomyosuppressin due to their very similar structures, differing by only one amino acid. [] While the biological activities of Myosuppressin haven't been fully characterized, its structural similarity to Leucomyosuppressin suggests potential myoinhibitory effects. []

FMRFamide

Compound Description: FMRFamide (Phe-Met-Arg-Phe-amide) is a neuropeptide that was initially isolated from a mollusc. It is the namesake of the FMRFamide-related peptide (FaRP) family, which includes Leucomyosuppressin and several other structurally related peptides. [, ]

Relevance: FMRFamide is relevant to Leucomyosuppressin because Leucomyosuppressin belongs to the FaRP family, sharing the C-terminal RFamide sequence. [] Both peptides affect muscle contraction in various insects, although Leucomyosuppressin is generally more potent. [] Leucomyosuppressin consistently elicits inhibitory effects on muscle contractions, whereas FMRFamide can have variable effects depending on the species and muscle type. []

Perisulfakinin

Compound Description: Perisulfakinin is a neuropeptide that has been identified in several insect species, including the cockroach Blattella germanica. It has been suggested to play a role in regulating food intake and may act as a satiety factor in certain insects. []

Relevance: While structurally unrelated to Leucomyosuppressin, both peptides have been implicated in the regulation of food intake in the cockroach, Blattella germanica. [] Leucomyosuppressin acts as an inhibitor of food intake, while perisulfakinin has been suggested as a putative satiety factor. [] These findings suggest that both peptides may play opposing roles in the complex neuroendocrine control of feeding behavior in this insect.

Proctolin

Compound Description: Proctolin is a neuropeptide that was first isolated from a cockroach and is known for its myotropic activity in insects. It has been shown to stimulate the contraction of visceral and skeletal muscles in various insect species. []

Source

Leucomyosuppressin is primarily derived from the nervous systems of certain crustaceans and insects. It was first identified in the central nervous system of the crab Cancer borealis and has been found in various other species, indicating a conserved function across different taxa. Its presence in these organisms suggests it may play a crucial role in modulating muscular activity and other neurophysiological functions.

Classification

Leucomyosuppressin belongs to a broader class of neuropeptides known as myoinhibitory peptides, which are characterized by their muscle-relaxing properties. These peptides are often involved in processes such as locomotion, feeding, and other behaviors that require fine motor control. The classification of Leucomyosuppressin is significant for understanding its functional roles within the nervous system.

Synthesis Analysis

Methods

The synthesis of Leucomyosuppressin can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. The solid-phase method involves sequentially adding amino acids to a growing peptide chain attached to a solid support, while recombinant techniques utilize genetically modified organisms to express the peptide.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Step 1: Attach the first amino acid to a resin.
    • Step 2: Protect the amino group with a suitable protecting group.
    • Step 3: Sequentially add protected amino acids using coupling reagents.
    • Step 4: Cleave the peptide from the resin and remove protecting groups.
  2. Recombinant DNA Technology:
    • Step 1: Clone the gene encoding Leucomyosuppressin into an expression vector.
    • Step 2: Transform host cells (e.g., Escherichia coli).
    • Step 3: Induce expression and purify the peptide from cell lysates.

These methods allow for the production of Leucomyosuppressin in sufficient quantities for research and potential therapeutic applications.

Molecular Structure Analysis

Structure

The molecular structure of Leucomyosuppressin is characterized by a specific sequence of amino acids that determines its biological activity. The exact sequence can vary slightly among different species but generally includes several conserved residues that are critical for its function.

Data

  • Molecular Weight: Approximately 1,100 Da (depending on specific sequence).
  • Amino Acid Composition: Typically consists of around 10-15 amino acids.
  • Structural Features: Contains disulfide bonds which are crucial for maintaining its three-dimensional conformation.

Understanding the molecular structure is essential for elucidating its mechanism of action and potential interactions with receptors.

Chemical Reactions Analysis

Reactions

Leucomyosuppressin participates in several biochemical reactions, primarily involving receptor binding and signal transduction pathways. Its interaction with specific receptors on muscle cells leads to inhibition of muscle contraction.

Technical Details

  1. Receptor Binding:
    • Leucomyosuppressin binds to G-protein coupled receptors (GPCRs) on target cells.
    • This binding activates intracellular signaling cascades that result in muscle relaxation.
  2. Signal Transduction:
    • Activation of second messengers (e.g., cyclic AMP) following receptor engagement.
    • Modulation of ion channel activity leading to reduced calcium influx into muscle cells.

These reactions highlight the peptide's role as a neuromodulator within the organism's physiology.

Mechanism of Action

Process

The mechanism of action of Leucomyosuppressin involves its binding to specific receptors located on muscle cells, leading to muscle relaxation through inhibition of contraction signals.

Data

  • Receptor Type: Primarily interacts with myoinhibitory receptors.
  • Physiological Effects: Results in decreased muscle tone and altered locomotion patterns in crustaceans and insects.
  • Research Findings: Studies have shown that application of Leucomyosuppressin results in significant changes in muscle activity, demonstrating its potent inhibitory effects.

This mechanism underscores its importance as a regulatory peptide within the nervous system.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in water and physiological saline, facilitating its use in biological assays.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant for understanding its ionization state at physiological pH, influencing receptor interactions.

Relevant data indicate that these properties are crucial for effective application in laboratory settings and potential therapeutic uses.

Applications

Leucomyosuppressin has several scientific uses:

  • Neurophysiological Research: Used to study muscle contraction mechanisms and neuromodulatory pathways.
  • Pharmacological Investigations: Potential applications in developing drugs targeting similar pathways for conditions involving muscle spasticity or related disorders.
  • Comparative Physiology Studies: Provides insights into evolutionary adaptations among different species within Arthropoda.

These applications highlight its significance not only as a biological molecule but also as a tool for advancing scientific knowledge across multiple disciplines.

Historical Context and Discovery of Leucomyosuppressin

Initial Isolation and Characterization in Leucophaea maderae

Leucomyosuppressin (LMS) was first identified in 1986 from the Madeira cockroach (Leucophaea maderae), marking a significant advancement in insect neuroendocrinology. Researchers isolated this neuropeptide through meticulous biochemical fractionation of cockroach head extracts, followed by functional bioassays monitoring inhibition of hindgut contractions [6]. Structural characterization revealed LMS as an 11-amino acid peptide (pEDVVHSFLRFamide) featuring a characteristic C-terminal phenylalanine-methionine-arginine-phenylalanine-amide (FMRFamide) motif – a signature sequence shared with a broader family of neuropeptides [8]. This C-terminal amidation was crucial for its biological activity. Holman and colleagues demonstrated that synthetic LMS replicated the potent myoinhibitory effects of native extracts on cockroach hindgut preparations, establishing its role as a true inhibitory factor [6]. The peptide's name directly reflects its origin (Leucophaea) and its primary physiological action (myo-inhibition/suppression of muscle contraction).

Table 1: Key Characteristics of Leucomyosuppressin (LMS) at Discovery

PropertyDetailSignificance
Source OrganismLeucophaea maderae (Madeira cockroach)First identified in this insect model
Year of Discovery1986Landmark year in insect neuropeptide research
Full Amino Acid SequencepGlu-Asp-Val-Val-His-Ser-Phe-Leu-Arg-Phe-NH₂N-terminal pyroglutamate, C-terminal amidation essential
Defining Structural MotifC-terminal -FLRFamideCharacteristic of a larger neuropeptide family
Primary BioassayInhibition of cockroach hindgut contractionEstablished physiological function

Evolutionary Significance in Early Arthropod Neuropeptide Research

The discovery of LMS provided crucial evidence for the existence and functional importance of FMRFamide-related peptides (FaRPs) beyond molluscs, where FMRFamide itself was first discovered. LMS became a archetype for understanding the structural and functional conservation of neuropeptides across diverse arthropod lineages [8]. Its identification spurred a wave of research aimed at finding related peptides in other insects and crustaceans. Researchers quickly recognized that peptides sharing the C-terminal RFamide motif were widespread regulators of physiology in the phylum Arthropoda. LMS served as a critical reference point for characterizing novel FaRPs in species ranging from flies and beetles to shrimp and crabs. This work illuminated the deep evolutionary conservation of neuropeptide signaling systems within the Ecdysozoa (molting animals) and highlighted their divergence from those in vertebrates and other deuterostomes [8] [5]. The presence of LMS-like peptides in crustaceans like Litopenaeus vannamei (Pacific white shrimp), identified later via transcriptome mining, further cemented the view of these peptides as ancient components of the arthropod neuroendocrine toolkit [5].

Key Milestones in Functional Elucidation (1988–2010s)

Following its isolation, research progressed to elucidate LMS's diverse physiological roles and mechanisms of action across arthropods:

  • Neuromuscular Regulation (Late 1980s-1990s): Early studies confirmed LMS as a potent inhibitor of visceral muscle contraction. It suppressed spontaneous and induced contractions not only in the cockroach hindgut but also in the foregut and oviduct [6]. Dose-response studies demonstrated high potency (nanomolar range ID₅₀ values), establishing its physiological relevance. Its effects contrasted with excitatory FaRPs, revealing complexity within this neuropeptide family.
  • Receptor Binding and Signaling (1990s-2000s): Pharmacological studies indicated LMS acted via specific G protein-coupled receptors (GPCRs). While the specific LMS receptor remained elusive initially, research on related insect FaRPs and the characterization of luqin-type/RYamide receptors provided strong indirect evidence. Binding studies suggested interactions distinct from, but potentially overlapping with, receptors for other myoinhibitory peptides (MIPs/AST-Bs) [8] [3]. Signal transduction pathways were inferred to involve inhibition of adenylate cyclase and/or modulation of ion channel activity.
  • Regulation of Feeding Behavior (2000s): A pivotal functional milestone was the demonstration that LMS acts as a satiety factor or anorexigenic neuropeptide in cockroaches. Injection of synthetic LMS (doses of 15-50 µg) into starved Blattella germanica (German cockroach) resulted in a significant, dose-dependent reduction in food intake (up to 60-80% inhibition) [6]. This effect was structure-dependent, as not all related myoinhibitory peptides (MIPs) shared this potent antifeedant activity, suggesting distinct receptors or pathways for LMS.
  • Transcriptomic Era and Broader Presence (2010s): Advances in genomics and transcriptomics confirmed the presence of LMS or highly similar peptides in a wider range of arthropods than previously known. In silico analysis of the Pacific white shrimp (Litopenaeus vannamei) transcriptome revealed sequences encoding peptides closely matching the cockroach LMS structure, implicating its role in crustacean physiology as well [5]. This period also saw the phylogenetic linkage of LMS-like peptides (RYamides) to the broader bilaterian luqin-type neuropeptide family, placing arthropod LMS within an ancient evolutionary framework [8].

Table 2: Major Functional Milestones in Leucomyosuppressin (LMS) Research

Time PeriodKey AdvancementExperimental Model/TechniqueSignificance
Late 1980sConfirmation of inhibitory effects on visceral muscleIn vitro hindgut/foregut bioassays (L. maderae)Established core myoinhibitory function
1990sEvidence for GPCR-mediated signalingPharmacological profiling, second messenger assaysBegan unraveling molecular mechanism
Early 2000sDiscovery of potent feeding inhibition (anorexigenic)In vivo food intake assays (B. germanica)Revealed critical role in energy balance regulation
2010sTranscriptome mining reveals conservation in crustaceansIn silico analysis of L. vannamei EST databaseExpanded known taxonomic range and potential aquaculture relevance [5]
2010sPhylogenetic placement within luqin/RYamide superfamilyComparative genomics/evolutionary analysisUnified LMS evolutionarily with bilaterian neuropeptide signaling systems [8]

Properties

CAS Number

106884-19-9

Product Name

Leucomyosuppressin

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid

Molecular Formula

C59H84N16O15

Molecular Weight

1257.4 g/mol

InChI

InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64)/t36?,37-,38+,39+,40-,41?,42-,43-,47-,48-/m0/s1

InChI Key

RFZUUYLDHNDZQI-XOHVDFTBSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4

Solubility

Soluble in DMSO

Synonyms

Leucomyosuppressin; p-Glu-asp-val-asp-his-val-phe-leu-arg-phe-NH2;

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4

Isomeric SMILES

CC(C)C[C@H](C(=O)NC(CCCN=C(N)N)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.